molecular formula C8H8N2O2 B054695 methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate CAS No. 123257-07-8

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B054695
CAS No.: 123257-07-8
M. Wt: 164.16 g/mol
InChI Key: VNRDJXPPAFDJNN-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyanomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The resulting intermediate can then be esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Aminomethyl-pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of oncology.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    Methyl 1-(cyanomethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.

    Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-(aminomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

Uniqueness: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyanomethyl group and a methyl ester group on the pyrrole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with bromoacetonitrile, followed by cycloaddition reactions with acetylenic dipolarophiles. The resulting pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups indicative of their structure .

Antitumor Activity

Recent studies have demonstrated that several pyrrole derivatives exhibit dose- and time-dependent cytotoxic effects against various cancer cell lines. In particular, compounds derived from this compound have been tested against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicate significant antitumor properties, particularly against LoVo cells, where certain derivatives showed high cytotoxicity .

Antimicrobial Properties

Pyrrole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as bacterial topoisomerases and mycolic acid biosynthesis in Mycobacterium tuberculosis.
  • Cytotoxic Effects : The observed cytotoxicity against cancer cell lines suggests that these compounds may induce apoptosis or disrupt cellular metabolism in tumor cells .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on various cell lines, derivatives of this compound exhibited varying levels of toxicity. For instance:

  • LoVo Cells : High cytotoxicity was recorded for specific derivatives.
  • MCF-7 Cells : Moderate toxicity was observed.

The findings suggest that structural modifications can significantly influence the biological activity of these compounds .

Case Study 2: Antimicrobial Testing

A series of pyrrole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity with MIC values in the low nanomolar range. This highlights the potential for developing new antimicrobial agents based on the pyrrole scaffold .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Methyl 1-(cyanomethyl)-1H-pyrroleLoVo10Apoptosis induction
Methyl 1-(cyanomethyl)-1H-pyrroleMCF-725Metabolic disruption
Pyrrole Derivative AE. coli5Topoisomerase inhibition
Pyrrole Derivative BS. aureus15Cell wall synthesis inhibition

Properties

IUPAC Name

methyl 1-(cyanomethyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDJXPPAFDJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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